2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine
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Overview
Description
2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.314 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzene ring substituted with two N,N,N3,N3-tetramethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine typically involves the reaction of cyclopropyl alcohol with N1,N1,N3,N3-tetramethylbenzene-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to achieve higher yields and consistent quality. The use of high-throughput screening and optimization of reaction conditions is common in industrial settings to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate specific signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine: This compound has one less methyl group compared to 2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine.
N1,N1,N3,N3-tetramethylbenzene-1,3-diamine: This compound lacks the cyclopropoxy group present in this compound.
Uniqueness
The presence of the cyclopropoxy group in this compound imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine |
InChI |
InChI=1S/C13H20N2O/c1-14(2)11-6-5-7-12(15(3)4)13(11)16-10-8-9-10/h5-7,10H,8-9H2,1-4H3 |
InChI Key |
GSMKKOCKNHFBRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
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